2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Overview
Description
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a dioxaborolane ring, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process known as phosphitylation . This reaction results in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of glycosyl donors and ligands . These donors and ligands can then participate in various biochemical reactions, influencing downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of glycosyl donors and ligands . These molecules can then be used in various biochemical reactions.
Action Environment
: Source 1 : Source 2 : Source 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-chloro-4-nitrobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification process involves crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The dioxaborolane ring participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Reducing Agents: Hydrogen gas or sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines: Formed through reduction of nitro groups.
Scientific Research Applications
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a chloro group and a benzenesulfonamide moiety, which allows for a wide range of chemical modifications and applications. Its ability to participate in various coupling reactions and its potential bioactivity make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(9(14)7-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMYFWONSUHJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310956-29-6 | |
Record name | 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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